

Performance of Nitrilotriacetamide (NTAamide) in Minor Actinide Partitioning: A Comparative Guide

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Compound of Interest

Compound Name: **Nitrilotriacetamide**

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A comprehensive review of **Nitrilotriacetamide**'s (NTAamide) efficacy in the separation of minor actinides from lanthanides, benchmarked against established and alternative solvent extraction agents. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on experimental data, detailed protocols, and mechanistic insights.

The separation of minor actinides (MAs), primarily americium (Am) and curium (Cm), from lanthanides (Ln) is a critical and challenging step in the partitioning and transmutation (P&T) strategy for the management of high-level nuclear waste. The chemical similarity between trivalent actinides and lanthanides necessitates the development of highly selective extractants. **Nitrilotriacetamide** (NTAamide) based ligands have emerged as promising candidates for this purpose. This guide provides a detailed comparison of the performance of NTAamide, particularly N,N,N',N',N'',N''-hexaoctyl**nitrilotriacetamide** (HONTA), with other established and alternative extractants such as N,N,N',N'-tetraoctyldiglycolamide (TODGA) and octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO).

Comparative Performance of Extractants

The efficiency of an extractant is primarily evaluated based on its distribution ratio (D), separation factor (SF), and overall recovery percentage of the target elements. The following tables summarize the quantitative performance of HONTA in comparison to TODGA and CMPO under various experimental conditions.

Table 1:
Performance
Data for
NTAamide
(HONTA)

Metric	Value	Aqueous Phase	Organic Phase	Contact Time	Temperature
Am Recovery	94.9% [1]	0.08 M HNO ₃	0.05 M HONTA in n-dodecane	14 hours (continuous)	Not Specified
Cm Recovery	78.9% [1]	0.08 M HNO ₃	0.05 M HONTA in n-dodecane	14 hours (continuous)	Not Specified
SF(Am/Eu)	>23.6 [2]	0.2 M HNO ₃	0.5 M NTAamide in n-dodecane	Not Specified	Not Specified
SF(Cm/Nd)	~2.5	Not Specified	Not Specified	Not Specified	Not Specified

Table 2:
Performance
Data for
TODGA

Metric	Value	Aqueous Phase	Organic Phase	Contact Time	Temperature
Am Recovery	>99.99% [3] [4]	PUREX raffinate	0.2 M TODGA + TBP in TPH	32 stages (continuous)	Not Specified
Cm Recovery	>99.99% [3] [4]	PUREX raffinate	0.2 M TODGA + TBP in TPH	32 stages (continuous)	Not Specified
D(Am)	>100	0.5 M HNO ₃	0.2 M TODGA in 5 vol% octanol in kerosene	360 min	22 °C ± 1 °C
D(Eu)	>100	0.5 M HNO ₃	0.2 M TODGA in 5 vol% octanol in kerosene	360 min	22 °C ± 1 °C
SF(Eu/Am)	~2	3 M HNO ₃	0.02 M Cr6DGA in cyclohexanone	Not Specified	25 ± 0.5 °C

Table 3:
Performance
Data for
CMPO

Metric	Value	Aqueous Phase	Organic Phase	Contact Time	Temperature
Trivalent Actinide Recovery	>99% ^{[5][6]}	Fast Reactor HAW	0.2 M CMPO + 1.2 M TBP in n-dodecane	16 stages (continuous)	Not Specified
D(Am)	~10-100	1 M HNO ₃	0.1 M CMPO + 1 M HDEHP in n-dodecane	Not Specified	Not Specified
D(Eu)	~10-100	1 M HNO ₃	0.1 M CMPO + 1 M HDEHP in n-dodecane	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for minor actinide partitioning using HONTA, TODGA, and CMPO.

HONTA Extraction Protocol

A continuous counter-current extraction was performed using mixer-settler extractors.^[1]

- Aqueous Feed: 0.08 M nitric acid (HNO₃) containing minor actinides (Am, Cm) and rare earth elements.
- Organic Solvent: 0.05 M N,N,N',N',N'',N''-hexaoctylnitrilotriacetamide (HONTA) dissolved in n-dodecane.

- Apparatus: Mixer-settler extractors.
- Procedure: The aqueous feed and organic solvent were fed in a counter-current manner for 14 hours. The concentrations of the elements in the aqueous and organic phases were monitored to determine the extraction efficiency and separation factors.

TODGA Extraction Protocol (i-SANEX Process)

A continuous counter-current process was demonstrated using annular centrifugal contactors.

- Aqueous Feed: Simulated Plutonium Uranium Refining by Extraction (PUREX) raffinate solution.
- Organic Solvent: 0.2 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) with 5 vol% 1-octanol in a kerosene diluent.
- Masking Agent: trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) was added to the feed to prevent co-extraction of Zr(IV) and Pd(II).[\[3\]](#)
- Apparatus: 16-stage 1 cm annular centrifugal contactors.
- Procedure: The process involved co-extraction of trivalent actinides and lanthanides, followed by selective stripping steps to separate the minor actinides.

CMPO Extraction Protocol (TRUEX Process)

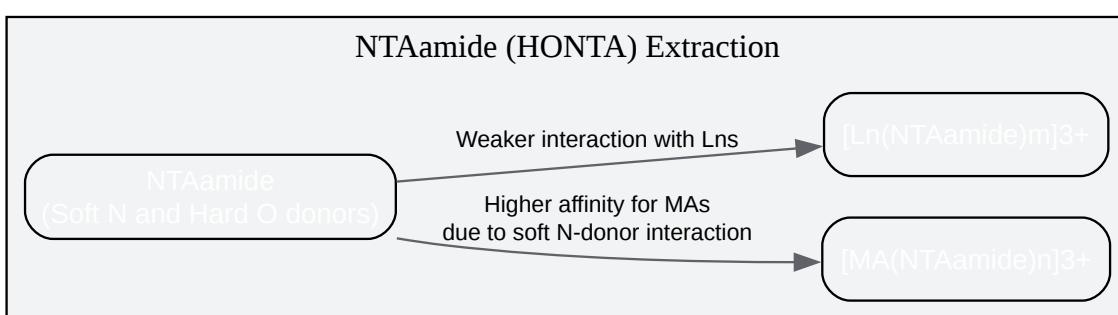
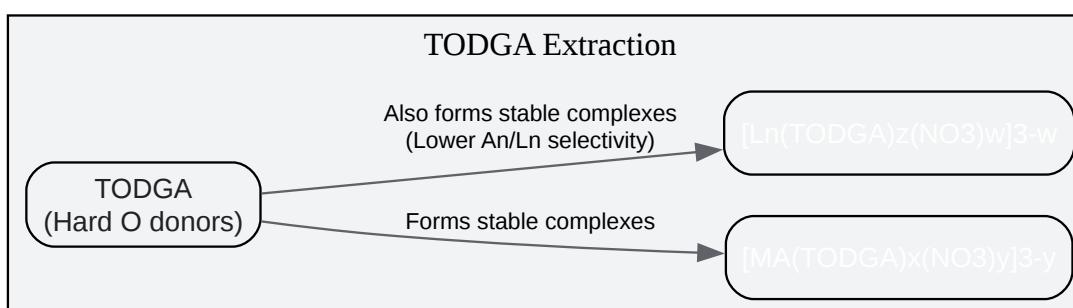
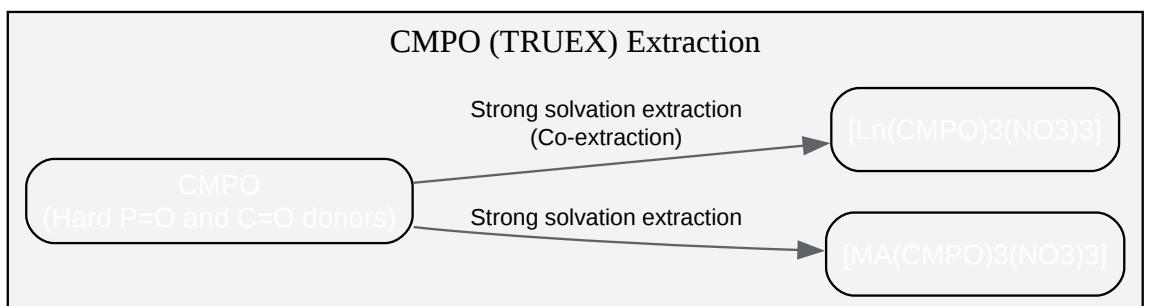
The TRUEX (TRansUranic EXtraction) process is a well-established method for the separation of transuranic elements.[\[5\]](#)[\[6\]](#)

- Aqueous Feed: High-level liquid waste from fast reactor fuel reprocessing.
- Organic Solvent: A mixture of 0.2 M octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and 1.2 M tri-n-butylphosphate (TBP) in n-dodecane.
- Apparatus: Mixer-settler.
- Procedure: The process involves the co-extraction of trivalent actinides and lanthanides from the acidic waste stream. This is followed by a stripping step using a citric acid-nitric acid

formulation to recover the extracted elements.

Mechanistic Insights and Signaling Pathways

The selectivity of these extractants is governed by the nature of the donor atoms and the structural arrangement of the ligand, which dictates the stability of the formed metal-ligand complexes.



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